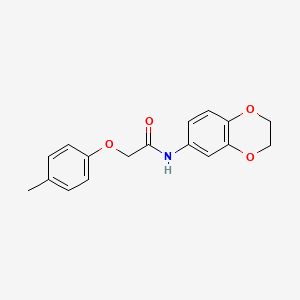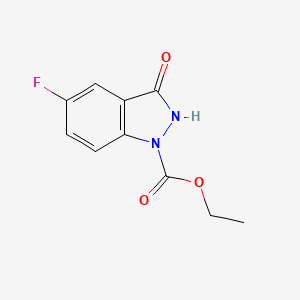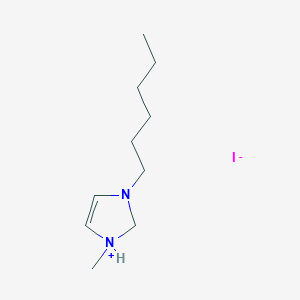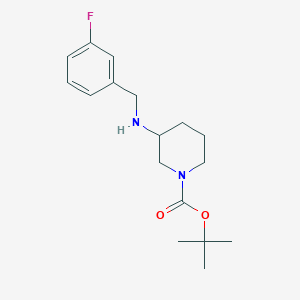
2-Amino-3,3,4,4-tetrafluoro-1-nitrobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,3,4,4-tetrafluoro-1-nitrobut-1-ene is a fluorinated organic compound with the molecular formula C4H4F4N2O2. This compound is characterized by the presence of both amino and nitro functional groups, as well as multiple fluorine atoms, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the fluorination of a suitable precursor, such as a butene derivative, using a fluorinating agent like sulfur tetrafluoride (SF4) under controlled conditions . The subsequent introduction of the amino and nitro groups can be achieved through nitration and amination reactions, respectively.
Industrial Production Methods
Industrial production of 2-Amino-3,3,4,4-tetrafluoro-1-nitrobut-1-ene may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure the purity and stability of the final product, which may require additional purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3,4,4-tetrafluoro-1-nitrobut-1-ene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace fluorine atoms.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
2-Amino-3,3,4,4-tetrafluoro-1-nitrobut-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3,3,4,4-tetrafluoro-1-nitrobut-1-ene involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the nitro group can participate in redox reactions. The fluorine atoms can influence the compound’s reactivity and stability by altering its electronic properties .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,3,4,4-tetrafluoro-1-nitrobutane: Similar structure but lacks the double bond present in 2-Amino-3,3,4,4-tetrafluoro-1-nitrobut-1-ene.
2-Amino-3,3,4,4-tetrafluoro-1-nitropropane: Similar structure but with a shorter carbon chain.
2-Amino-3,3,4,4-tetrafluoro-1-nitrobut-2-ene: Similar structure but with the double bond in a different position.
Uniqueness
This compound is unique due to the specific positioning of its functional groups and the presence of multiple fluorine atoms, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C4H4F4N2O2 |
|---|---|
Molecular Weight |
188.08 g/mol |
IUPAC Name |
3,3,4,4-tetrafluoro-1-nitrobut-1-en-2-amine |
InChI |
InChI=1S/C4H4F4N2O2/c5-3(6)4(7,8)2(9)1-10(11)12/h1,3H,9H2 |
InChI Key |
PAIZFZHXEGDTJV-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(C(F)F)(F)F)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3S,4S)-3,4-Bis(benzyloxy)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran](/img/structure/B12445307.png)
![2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12445310.png)
![5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445322.png)

![1-[(N-acetylglycyl)(propyl)amino]-N-(diphenylmethyl)cyclohexanecarboxamide](/img/structure/B12445328.png)
![N-[4-(benzyloxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B12445335.png)


![3-[({4-[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]-N-(2-methylpropyl)benzamide](/img/structure/B12445350.png)

![2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromophenol)](/img/structure/B12445357.png)
![4-bromo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B12445362.png)
